N-Succinimidyl bromoacetate

Catalog No.
S542653
CAS No.
42014-51-7
M.F
C6H6BrNO4
M. Wt
236.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl bromoacetate

CAS Number

42014-51-7

Product Name

N-Succinimidyl bromoacetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate

Molecular Formula

C6H6BrNO4

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2

InChI Key

NKUZQMZWTZAPSN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CBr

Solubility

Soluble in DMSO

Synonyms

SBA Crosslinker, SBA Cross linker, SBA Cross-linker

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CBr

Description

The exact mass of the compound N-Succinimidyl bromoacetate is 234.948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Crosslinking

One of the primary uses of NBA is for crosslinking proteins. NBA is a bifunctional molecule, meaning it has two reactive groups. One end of the molecule, the N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines (present in the side chains of lysine residues) on proteins. The other end, the bromoacetate group, can alkylate thiol groups (present in cysteine residues) on proteins. This dual reactivity allows NBA to form covalent linkages between proteins, either directly or through a spacer arm introduced by the molecule, depending on the target functional groups. By strategically crosslinking proteins, researchers can gain insights into protein-protein interactions, study protein assemblies, and investigate protein dynamics [1].

Here's a source for further reading on protein crosslinking with N-Succinimidyl bromoacetate: A gentle introduction to protein crosslinking:

N-Succinimidyl bromoacetate is a chemical compound with the molecular formula C₆H₆BrNO₄. It is a heterobifunctional crosslinking reagent commonly used in bioconjugation and protein chemistry. This compound features a succinimide moiety, which is known for its ability to react with amine groups, and a bromoacetate group, which can react with thiol groups. The unique structure allows it to facilitate the formation of stable linkages between biomolecules, making it a valuable tool in various biochemical applications.

NHS-BrAc acts as a bifunctional crosslinker. The NHS ester specifically targets primary amines (mainly lysine residues) in proteins. This reaction forms a stable amide bond between the biomolecule and NHS-BrAc. Subsequently, the bromoacetate group reacts with thiol groups (primarily in cysteine residues) of another biomolecule, creating a covalent crosslink between the two biomolecules. This crosslinking allows researchers to study protein-protein interactions, protein-drug conjugates, and immobilize enzymes on surfaces for various applications [].

NHS-BrAc is a potential irritant and can cause eye and skin irritation. It is also suspected to be a mutagen. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling NHS-BrAc.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper regulations.

  • Bromoacetylation of Amine Groups: The bromoacetate group reacts with primary amines to form stable amide bonds. This reaction is particularly useful for labeling proteins or peptides.
  • Coupling with Thiol Groups: Following bromoacetylation, the compound can react with sulfhydryl-containing compounds, enabling the formation of thioether linkages.
  • Hydrolysis: In aqueous environments, N-succinimidyl bromoacetate can undergo hydrolysis, leading to the formation of succinimide and bromoacetic acid. This reaction can affect its reactivity and stability in biological systems.

N-Succinimidyl bromoacetate exhibits significant biological activity due to its ability to form covalent bonds with biomolecules. Its primary applications include:

  • Immunogen Preparation: It is used to create peptide-protein immunogens by conjugating synthetic peptides to carrier proteins, enhancing the immune response in experimental models .
  • Labeling of Biomolecules: The compound facilitates the labeling of proteins and nucleic acids, allowing for their detection and quantification in various assays.

The synthesis of N-succinimidyl bromoacetate typically involves the following steps:

  • Starting Materials: Succinimide and bromoacetic acid are the primary starting materials.
  • Esterification Reaction: A coupling reaction occurs between succinimide and bromoacetic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form N-succinimidyl bromoacetate.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological applications.

N-Succinimidyl bromoacetate has diverse applications in biochemistry and molecular biology:

  • Protein Engineering: It is utilized for site-specific labeling of proteins, enabling studies on protein function and interactions.
  • Vaccine Development: The compound aids in the preparation of conjugate vaccines by linking polysaccharides to proteins.
  • Diagnostic Tools: It is employed in developing assays for detecting specific biomolecules through labeled antibodies or probes.

Studies on N-succinimidyl bromoacetate interactions focus on its reactivity with various biomolecules:

  • Amine-Containing Compounds: The compound primarily interacts with primary amines, forming stable amide bonds that are crucial for protein conjugation.
  • Thiol-Containing Compounds: Its ability to react with thiols allows for the formation of thioether bonds, which are important in stabilizing protein structures.

These interactions are fundamental for understanding its role in bioconjugation chemistry and its applications in immunology and diagnostics.

Several compounds exhibit similar reactivity profiles or applications as N-succinimidyl bromoacetate. Below is a comparison highlighting their uniqueness:

Compound NameFunctional GroupsPrimary UseUnique Feature
N-HydroxysuccinimideSuccinimideProtein labelingReacts selectively with amines
N-Succinimidyl 4-(p-maleimidophenyl)butyric acidSuccinimide & MaleimideCrosslinking proteinsForms stable thioether bonds
Bromoacetic acidBromoacetateAlkylation reactionsMore reactive than N-succinimidyl bromoacetate
N-BromosuccinimideSuccinimide & BromineRadical brominationUsed primarily for bromination reactions

N-succinimidyl bromoacetate stands out due to its dual functionality, allowing it to link both amine and thiol groups effectively, making it particularly versatile for bioconjugation purposes.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

234.948

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42014-51-7

Wikipedia

Bromoacetic acid N-hydroxysuccinimide ester

Dates

Modify: 2023-08-15
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